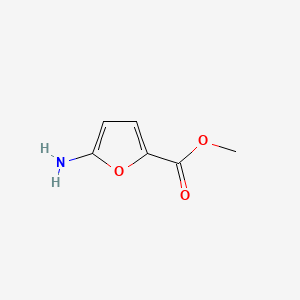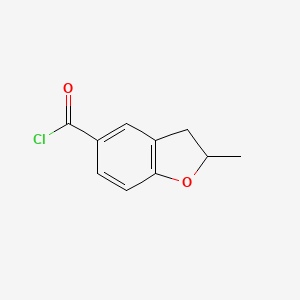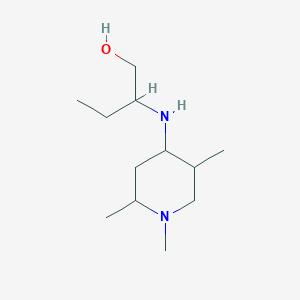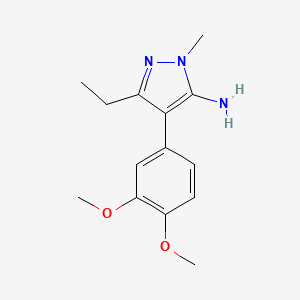
Methyl 5-aminofuran-2-carboxylate
Vue d'ensemble
Description
Methyl 5-aminofuran-2-carboxylate (MAFC) is an organic compound with the linear formula C6H7NO3 . It is a derivative of furan, an aromatic heterocyclic organic compound. The compound is widely used in various fields of research including pharmacology, organic synthesis, and material science.
Synthesis Analysis
MAFC can be synthesized from furan-2-carboxylic acid and methylamine hydrochloride. The reaction involves the formation of an amide intermediate that is subsequently cyclized to produce MAFC. The compound can be characterized using various analytical techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).Molecular Structure Analysis
The molecular structure of MAFC is characterized by its IUPAC name, methyl 5-amino-2-furoate . Its InChI code is 1S/C6H7NO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,7H2,1H3 . The molecular weight of MAFC is 141.13 g/mol .Physical and Chemical Properties Analysis
MAFC is a white crystalline solid with a melting point of 131-135°C . It has a boiling point of 277.9°C at 760 mmHg . It is soluble in water and polar organic solvents such as methanol and ethanol.Applications De Recherche Scientifique
Multicomponent Reactions and Synthesis
Methyl 5-aminofuran-2-carboxylate demonstrates its utility in the realm of organic synthesis, particularly in regioselective multicomponent reactions. Huynh et al. (2014) illustrated its role in the regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans. The compound served as a core structure in a multicomponent reaction strategy, showcasing its versatility and the importance of its structure in regioselectivity, which is critical in synthesizing complex molecules with high precision Huynh et al. (2014).
Biological Activity Studies
In the realm of biological activity, derivatives of this compound have been investigated for their potential therapeutic applications. Phutdhawong et al. (2019) explored the cytotoxicity of these derivatives against cancer cell lines and their antimicrobial activity, highlighting the compound's potential in drug discovery and pharmaceutical applications Phutdhawong et al. (2019).
Synthetic Methodologies and Heterocyclic Chemistry
The compound's role extends to the development of novel synthetic methodologies and the synthesis of heterocyclic compounds, vital for pharmaceuticals and material science. Antonov et al. (2021) described the reaction of this compound with 4,5-Dibenzoyl-1H-pyrrole-2,3-diones, leading to the formation of complex molecules like furo[2,3-b]pyridines, showcasing the compound's utility in constructing complex heterocyclic systems Antonov et al. (2021).
Heteroarylation and Synthesis of Biheteroaryls
The potential of this compound in facilitating heteroarylation reactions has been explored, which is significant in the synthesis of biheteroaryls, compounds crucial in various fields including electronics and pharmacology. Fu et al. (2012) noted the use of related compounds in palladium-catalysed direct arylation of heteroaromatics, emphasizing the importance of such reactions in the efficient synthesis of complex aromatic systems Fu et al. (2012).
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a building block used in various chemical reactions
Mode of Action
As a chemical building block, it’s likely that its mode of action depends on the specific context of the chemical reaction it’s involved in .
Biochemical Pathways
As a building block in chemical synthesis, it may be involved in various biochemical pathways depending on the specific reactions it’s used in .
Result of Action
As a chemical building block, its effects would likely depend on the specific context of the chemical reactions it’s involved in .
Action Environment
The action, efficacy, and stability of Methyl 5-aminofuran-2-carboxylate can be influenced by various environmental factors. For instance, its storage temperature should be kept in a dark place, sealed in dry, at 2-8°C to maintain its stability .
Analyse Biochimique
Biochemical Properties
Methyl 5-aminofuran-2-carboxylate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with pyridine in certain reactions, forming stable complexes . These interactions can affect the catalytic activity of enzymes, potentially leading to either inhibition or activation of specific biochemical pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the stability and function of cellular membranes, thereby impacting cell signaling and metabolic processes . Additionally, it has been observed to influence the expression of certain genes, which can lead to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific enzymes, leading to either inhibition or activation of their activity. For example, it has been shown to interact with certain proteins, affecting their conformation and function . These interactions can result in changes in gene expression, further influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that high doses of this compound can be toxic, leading to adverse effects such as liver damage and metabolic disturbances . It is important to determine the optimal dosage to minimize toxic effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to participate in the one-carbon metabolism pathway, which is critical for the biosynthesis of amino acids, methyl group donors, and nucleotides . These interactions can affect the overall metabolic balance within cells, leading to changes in cellular function and behavior.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can be transported across cellular membranes by specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria or the endoplasmic reticulum, where it can interact with specific biomolecules and influence cellular processes.
Propriétés
IUPAC Name |
methyl 5-aminofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKQGSISBRVCTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408031 | |
| Record name | methyl 5-aminofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22600-30-2 | |
| Record name | methyl 5-aminofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-aminofuran-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Methyl 5-aminofuran-2-carboxylate in the synthesis of Furo[2,3-b]pyridines?
A1: While the provided research abstract doesn't explicitly mention this compound, it focuses on the synthesis of Furo[2,3-b]pyridines using 5-aminofuran as a starting material []. This compound, a derivative of 5-aminofuran, could potentially serve as an alternative starting material for similar cyclocondensation reactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309770.png)
![3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309771.png)



![5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309791.png)
![5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309795.png)
![5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309796.png)





